8-Methylnaringenin

Description

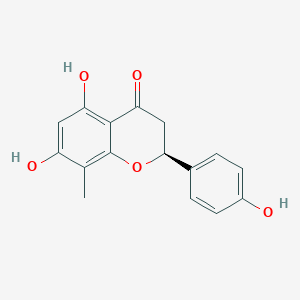

8-Methylnaringenin is a methylated derivative of the flavonoid naringenin, characterized by a methyl group substitution at the C-8 position of the flavanone backbone. Its molecular formula is C₁₆H₁₄O₅ (exact mass: 286.08 g/mol), and it is structurally distinguished from naringenin (C₁₅H₁₂O₅) by the addition of a methyl group . This compound has been isolated from plants such as Narcissus tazetta var. chinensis and Hymenocallis littoralis, where it exhibits significant antioxidant activity, protecting neuroblastoma cells from H₂O₂-induced oxidative stress at concentrations of 2.5–40 μM .

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |

InChI Key |

GMVYLXBMPRDZDR-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylnaringenin can be synthesized through the methylation of naringenin. One common method involves the reaction of naringenin with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Structural Characterization of Naringenin Derivatives

NMR and LC-MS/MS Analysis

Derivatives like 8-C-(E-propenamide)naringenin are characterized using ¹H- and ¹³C-NMR spectroscopy , with key shifts indicating substitution at the 8-position . For example:

-

¹H-NMR : Aromatic singlet at δ 5.91 ppm (1H) for substitution at C-8.

-

¹³C-NMR : Downfield shift (~5 ppm) at C-8 due to substituent effects .

LC-MS/MS Profiling

Microbial metabolites of naringin, including methylated derivatives, are identified via UHPLC-Q-TOF-MS/MS, demonstrating the utility of mass spectrometry in tracking metabolic pathways .

Biological Implications of Naringenin Derivatives

Antioxidant Activity

Methylated derivatives exhibit enhanced antioxidant activity compared to naringenin itself . For example, microbial metabolites like rhoifolin and neoeriocitrin show higher radical-scavenging capacity.

Genotoxicity and Permeability

Sulfonated derivatives (e.g., naringenin 8-sulphonate) demonstrate reduced permeability and genotoxicity compared to naringenin . While methylation effects are not directly studied, this highlights the impact of substituent position on bioactivity.

Reaction Pathways and Mechanisms

Inhibition of Acrylamide Formation

Naringenin inhibits acrylamide formation by reacting with precursors (e.g., asparagine) to divert intermediates like azomethine ylides . This suggests a broader capacity of naringenin derivatives to modulate reactive pathways.

Enzymatic Prenylation

The prenylation of naringenin at the 8-position involves dimethylallyl diphosphate as a substrate, producing sophoraflavanone B . This reaction is catalyzed by a specific transferase enzyme, emphasizing the role of enzymatic specificity in regioselectivity.

Comparative Analysis of Naringenin Derivatives

Scientific Research Applications

8-Methylnaringenin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives and as a model compound for studying flavonoid chemistry.

Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and oxidative stress.

Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 8-Methylnaringenin involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Analogues of Naringenin

The table below compares 8-Methylnaringenin with key structural analogues, focusing on substituents, molecular properties, and bioactivities:

Antioxidant Activity

- This compound demonstrates superior antioxidant effects compared to naringenin in neuronal cell models, with viability rates up to 80.2% under oxidative stress .

- Sakuranetin (7-O-methylnaringenin) shows moderate antioxidant activity but is more notable for its antimicrobial properties .

Estrogenic Effects

- 8-Prenylnaringenin (8-PN) is a potent phytoestrogen, binding to estrogen receptors (ER-α and ER-β) with higher affinity than this compound. It is used in menopause-related research .

Antimicrobial Properties

- 7-O-Hexylnaringenin and its oxime derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, due to increased lipophilicity from alkyl chain modifications .

Structural Modifications and Solubility

- Methylation vs. Prenylation :

- O-Alkylation :

- Long-chain alkyl groups (e.g., hexyl in 7-O-hexylnaringenin) drastically alter solubility, making derivatives more suitable for lipid-based formulations .

Biological Activity

8-Methylnaringenin, a derivative of naringenin, is a flavonoid known for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 8th position of the naringenin structure. This modification enhances its biological activity compared to its parent compound.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Its ability to chelate metal ions also contributes to its antioxidant capacity.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. It modulates the NF-κB signaling pathway, thus reducing inflammation in various models of inflammatory diseases. This action is particularly relevant in conditions like osteoarthritis, where inflammation plays a critical role in disease progression .

3. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

4. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It induces apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators like p53 and Bcl-2 . Notably, it has been found to enhance the anticancer effects when used in combination with other chemotherapeutic agents.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It donates electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Anti-inflammatory Pathway : By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory genes.

- Antimicrobial Action : It disrupts microbial cell wall integrity and inhibits enzyme activity critical for microbial survival.

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 8-Methylnaringenin, and how can purity be verified?

- Methodology : Synthesis typically involves regioselective methylation of naringenin using methylating agents (e.g., methyl iodide) under alkaline conditions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280–290 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodology :

- Structural elucidation : Use NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm substitution patterns and methylation sites.

- Purity assessment : HPLC coupled with mass spectrometry (LC-MS) for quantitative analysis.

- Solubility and stability : Perform kinetic solubility assays in solvents like DMSO, ethanol, and water, followed by stability testing under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodology :

- Systematic review : Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variability due to heterogeneity) and H (relative excess in heterogeneity statistic) to identify outlier studies .

- Sensitivity analysis : Stratify data by experimental variables (e.g., cell lines, dosing regimens) to isolate confounding factors. For example, estrogenic activity may vary depending on receptor isoform expression (ERα vs. ERβ) .

Q. What experimental designs are critical for evaluating this compound’s pharmacokinetics in vivo?

- Methodology :

- Dosing regimen : Use radiolabeled this compound (³H or ¹⁴C) to track absorption, distribution, and excretion.

- Bioavailability studies : Compare oral vs. intravenous administration in rodent models, with plasma concentration-time curves analyzed via non-compartmental modeling.

- Metabolite profiling : Employ LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How can researchers validate the specificity of this compound’s molecular targets in cellular models?

- Methodology :

- Competitive binding assays : Use fluorescently labeled ligands (e.g., FITC-estradiol) to assess receptor binding affinity.

- Gene knock-down/knock-out models : CRISPR/Cas9-mediated deletion of putative targets (e.g., ERα) to confirm loss of activity.

- High-content screening : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology :

- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Power analysis : Predefine sample sizes to ensure sufficient statistical power (>80%) for detecting biologically relevant effects .

Contradiction Analysis and Reproducibility

Q. How should researchers address variability in this compound’s reported solubility across studies?

- Methodology :

- Standardized protocols : Adopt consensus guidelines for solubility testing (e.g., shake-flask method at 25°C).

- Inter-laboratory validation : Share reference samples between labs to calibrate analytical instruments (e.g., HPLC) .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.